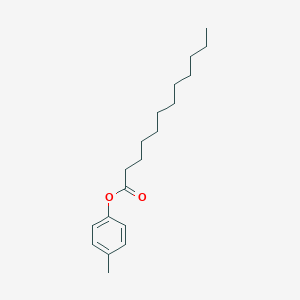

p-Tolyl laurate

Description

Contextualization within Ester Chemistry and Aromatic Compound Studies

Esters are a significant class of organic compounds, widely studied for their diverse properties and applications. They are typically formed through the esterification reaction between a carboxylic acid and an alcohol or phenol (B47542). p-Tolyl laurate is a specific example of a phenolic ester, where a carboxylic acid (lauric acid) is esterified with a phenol derivative (p-cresol). This structure imparts characteristics influenced by both the long fatty acid chain and the activated aromatic ring. The presence of the p-tolyl group, a substituted aromatic ring, introduces pi system interactions and potentially influences the compound's physical and chemical behavior compared to simple aliphatic esters.

Research into the synthesis and properties of such esters contributes to the broader understanding of esterification mechanisms, particularly those involving less reactive phenolic hydroxyl groups. The interplay between the aliphatic and aromatic components in this compound makes it a relevant subject in investigations concerning structure-property relationships in organic chemistry.

Scope and Research Significance of this compound in Contemporary Chemical Science

The research significance of this compound lies in its occurrence and potential applications explored within various chemical domains. While not as extensively studied as some simpler esters, this compound has appeared in research contexts related to synthesis methodologies and material properties.

Studies have investigated the synthesis of p-tolyl esters of long-chain fatty acids, including this compound, utilizing different catalytic systems. For instance, research has explored the use of acid-activated Indian bentonite (B74815) as a heterogeneous catalyst for the synthesis of such esters. researchgate.net Another area of investigation involves enzyme-catalyzed synthesis, where lipases like Rhizomucor miehei lipase (B570770) have been employed for the synthesis of p-cresyl laurate, demonstrating the potential for biocatalytic routes. researchgate.netresearchgate.net These synthetic studies are significant for developing more efficient and environmentally friendly methods for ester production.

Furthermore, this compound has been mentioned in the context of studies on liquid crystalline phases, specifically in investigations of columnar mesophases. acs.org This suggests its potential relevance in materials science, particularly in the design and study of soft matter with ordered structures. Its presence in studies involving reaction kinetics also highlights its use as a model compound or reactant in mechanistic investigations. acs.org

The compound's physical and chemical properties are central to its research significance. Basic predicted properties provide initial insights:

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | PubChem |

| Molecular Weight | 290.4403 Da | FooDB |

| Monoisotopic Mass | 290.22458 Da | PubChem |

| XLogP (predicted) | 7.2 | PubChem |

| Water Solubility (pred) | 7.8e-05 g/L | ALOGPS foodb.ca |

| Hydrogen Acceptor Count | 1 | ChemAxon foodb.ca |

| Hydrogen Donor Count | 0 | ChemAxon foodb.ca |

| Polar Surface Area | 26.3 Ų | ChemAxon foodb.ca |

| Rotatable Bond Count | 12 | ChemAxon foodb.ca |

Note: Predicted properties may vary depending on the prediction model used.

The study of this compound contributes to the broader understanding of ester chemistry, particularly concerning the synthesis and behavior of esters derived from phenols and long-chain fatty acids. Its appearance in studies related to catalysis, materials science (liquid crystals), and reaction kinetics underscores its role as a compound of interest in diverse areas of advanced chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-19(20)21-18-15-13-17(2)14-16-18/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHNQARIXQRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143048 | |

| Record name | p-Tolyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid, mild, floral, sweet odour | |

| Record name | p-Tolyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils | |

| Record name | p-Tolyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.952 | |

| Record name | p-Tolyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10024-57-4 | |

| Record name | 4-Methylphenyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Z321566M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylphenyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations and Reaction Kinetics of P Tolyl Laurate Transformations

Kinetic Studies of p-Tolyl Laurate Esterification

The synthesis of this compound, an ester formed from p-cresol (B1678582) and lauric acid, is governed by principles of esterification kinetics. While specific kinetic data for this compound is not extensively detailed in the provided search results, comprehensive studies on the esterification of lauric acid with various alcohols provide a strong framework for understanding its reaction kinetics. These studies reveal key aspects of the reaction, including its order, the influence of reaction conditions, and the underlying kinetic models that describe its behavior.

Kinetic investigations into the esterification of lauric acid indicate that the reaction often follows second-order kinetics. nih.govmdpi.comresearchgate.net For instance, the synthesis of methyl laurate from lauric acid and methanol (B129727) was identified as a second-order reaction. nih.govresearchgate.net Similarly, the production of glycerol (B35011) monolaurate using a zeolite Y catalyst was modeled using a second-order rate equation. researchgate.netresearchgate.net The reaction order describes how the rate of reaction is dependent on the concentration of the reactants. A second-order model implies that the rate is proportional to the concentration of both lauric acid and the alcohol (in this case, p-cresol).

Rate constants (k) quantify the speed of a chemical reaction. These constants are specific to a particular reaction under defined conditions of temperature, pressure, and catalyst. While the rate constant for this compound is not specified, data from related esterification reactions provide insight into typical values.

Table 1: Rate Constants for Related Lauric Acid Esterification Reactions

| Product | Reactants | Catalyst | Temperature | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Glycerol Monolaurate | Glycerol & Lauric Acid | Zeolite Y | 130°C | 0.006805 L/mol·min | researchgate.netresearchgate.net |

| Methyl Laurate | Methanol & Lauric Acid | [Hnmp]HSO4 | 70°C | Value derived from model | nih.gov |

Note: The specific rate constant for Methyl Laurate synthesis was determined as part of a broader kinetic model rather than a single reported value.

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is a critical parameter determined from the variation of the rate constant with temperature, often calculated using the Arrhenius equation. nih.gov Studies on the esterification of lauric acid have reported various activation energies, which are influenced by the specific alcohol and catalyst used. For example, the synthesis of methyl laurate using an ionic liquid catalyst had an activation energy of 68.45 kJ/mol. nih.govresearchgate.net Another study on glycerol monolaurate synthesis reported an activation energy of 33.98 kJ/mol. researchgate.net Generally, the esterification of fatty acids is characterized by a relatively small heat of reaction, indicating that temperature has a minimal effect on the final equilibrium conversion. mdpi.com

Table 2: Activation Energies for Lauric Acid Esterification

| Product | Reactants | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Methyl Laurate | Methanol & Lauric Acid | [Hnmp]HSO4 | 68.45 kJ/mol | nih.govresearchgate.net |

| Glycerol Monolaurate | Glycerol & Lauric Acid | Boric acid-based DES | 33.98 kJ/mol | researchgate.net |

The rate of esterification is significantly affected by the molar ratio of the substrates (lauric acid and p-cresol) and the concentration of the catalyst.

Substrate Molar Ratio: An excess of one reactant, typically the alcohol, is often used to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (lauric acid). itb.ac.id However, an optimal molar ratio often exists. In the synthesis of methyl laurate, the conversion of lauric acid increased as the methanol-to-lauric acid molar ratio was raised to 6:1. nih.gov Beyond this point, further increases in methanol led to a dilution effect, which did not improve and could even decrease the conversion rate. nih.gov

Catalyst Concentration: Generally, increasing the catalyst concentration accelerates the reaction rate by providing more active sites for the reactants to interact. nih.govajpojournals.org This relationship holds up to a certain point. In the synthesis of methyl laurate, the reaction rate increased sharply with the catalyst dosage up to 5% by weight. nih.gov Further increases beyond this optimal concentration did not yield a significant improvement in the reaction rate, likely due to factors such as catalyst aggregation or the reaction becoming limited by other factors like mass transfer. nih.govajpojournals.org

To accurately describe the kinetics of esterification, various models have been developed and validated. The choice of model often depends on the catalyst used (e.g., enzyme vs. chemical catalyst) and the reaction conditions.

Ping-Pong Bi-Bi Mechanism: This model is frequently used to describe enzyme-catalyzed reactions, particularly those involving lipases, which are common catalysts for ester synthesis. researchgate.netepa.govresearchgate.net The term "Ping-Pong" refers to the enzyme cycling between its original form and a modified intermediate form. libretexts.orgnih.gov In the context of this compound synthesis, the mechanism would proceed as follows:

Lauric acid (the first substrate) binds to the lipase (B570770).

A product, water, is released, leaving an acyl-enzyme intermediate. mdpi.com

p-Cresol (the second substrate) binds to the modified enzyme.

The final product, this compound, is formed and released, regenerating the original enzyme. libretexts.org This mechanism is characterized by the release of one product before the second substrate binds. libretexts.orgnih.gov Kinetic studies of lauryl laurate synthesis catalyzed by porcine pancreas lipase have shown conformity with the Ping-Pong Bi-Bi mechanism, often with inhibition by the alcohol substrate at high concentrations. researchgate.netepa.gov

Pseudo-Second Order Model: This kinetic model is also widely applied to esterification reactions. researchgate.netresearchgate.net It assumes that the rate of reaction is proportional to the square of the concentration of the limiting reactant, or to the product of the concentrations of both reactants. The term "pseudo" may be used when the concentration of one reactant is in such large excess that it is considered constant, making the reaction appear to follow a simpler order. ncsu.edu The esterification of lauric acid to form glycerol monolaurate and methyl laurate has been successfully described by pseudo-second-order kinetics. nih.govresearchgate.netresearchgate.net This model is mathematically represented by a differential equation that relates the rate of change of reactant concentration over time to the rate constant and the concentrations of the reactants. ncsu.edu

Elucidation of this compound Hydrolysis Mechanisms

Hydrolysis is the reverse reaction of esterification, where the ester (this compound) reacts with water to form a carboxylic acid (lauric acid) and an alcohol (p-cresol). This process is typically catalyzed by an acid or a base.

The acid-catalyzed hydrolysis of esters like this compound is essentially the reverse of the Fischer esterification mechanism. chemistrysteps.com The reaction proceeds through a series of equilibrium steps involving a key tetrahedral intermediate. The catalyst is typically a hydronium ion (H₃O⁺) generated from a strong acid in water. chemguide.co.uklibretexts.org

The established pathway involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the this compound by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This addition reaction breaks the carbon-oxygen π-bond and results in the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the p-cresol oxygen atom. This is an intramolecular or solvent-assisted process that converts the p-tolyloxy group into a better leaving group (p-cresol). chemguide.co.ukyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair of electrons on one of the hydroxyl groups reforms the carbonyl double bond, simultaneously expelling the p-cresol molecule. chemguide.co.uk

Deprotonation: A water molecule removes the proton from the newly formed carbonyl group, regenerating the hydronium ion catalyst and yielding the final product, lauric acid. libretexts.orgyoutube.com

Base-Promoted Hydrolysis Mechanisms (Saponification)

The base-promoted hydrolysis of esters, commonly known as saponification, is a fundamental organic reaction that converts an ester into an alcohol and a carboxylate salt. For this compound, this reaction involves the cleavage of the ester bond through nucleophilic attack by a hydroxide (B78521) ion. The process is effectively irreversible as the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.

The generally accepted mechanism for the saponification of an ester like this compound proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the leaving group, which in this case is the p-cresolate anion (p-CH₃C₆H₄O⁻). The p-cresolate is then protonated by the lauric acid formed in the reaction, yielding p-cresol and the laurate anion.

Several factors influence the rate of this reaction, including temperature, concentration of the base, and the solvent used. semanticscholar.orgresearchgate.net Studies on the saponification of various fats and oils have shown that the reaction kinetics can be complex, sometimes exhibiting multiple stages, including an induction period, a constant velocity period, and a decreasing velocity period. researchgate.net The rate of reaction is also dependent on the concentration of the base; lower concentrations of the alkali lead to a slower reaction. researchgate.net The process is generally mass-transfer controlled, meaning that factors like stirring speed can significantly affect the reaction rate by influencing the contact between the reactants. semanticscholar.org

Table 1: Factors Affecting Saponification Rate

| Factor | Effect on Reaction Rate | Scientific Rationale |

| Temperature | Increases | Provides molecules with higher kinetic energy, increasing the frequency and energy of collisions, thus overcoming the activation energy barrier. semanticscholar.org |

| Base Concentration | Increases | Higher concentration of hydroxide ions leads to a greater probability of collision with the ester molecules, increasing the reaction rate as per the second-order kinetics. researchgate.net |

| Stirring Speed | Increases (up to a point) | Enhances mixing and mass transfer between the aqueous and organic phases, ensuring reactants are readily available. Excessive stirring may be counterproductive. semanticscholar.org |

| Solvent | Varies | The choice of solvent can affect the solubility of reactants and stabilize the transition state, thereby influencing the reaction rate. |

Enzymatic Hydrolysis Mechanisms and Enzyme Specificity

Enzymatic hydrolysis of this compound offers a green and highly specific alternative to chemical methods. Lipases (EC 3.1.1.3) are the primary class of enzymes responsible for catalyzing the hydrolysis of esters. These enzymes belong to the α/β hydrolase-fold family and are known for their remarkable efficiency and selectivity under mild conditions. researchgate.net

The catalytic mechanism of most lipases relies on a catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) residues located within the enzyme's active site. researchgate.netmdpi.com The hydrolysis of this compound by a lipase, such as the widely studied Candida antarctica lipase B (CALB), follows a two-step process involving the formation of an acyl-enzyme intermediate.

Acylation Step: The serine residue in the catalytic triad, activated by the nearby histidine and aspartic acid, acts as a nucleophile and attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing p-cresol and forming a covalent acyl-enzyme intermediate.

Deacylation Step: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release lauric acid and regenerate the free enzyme, ready for another catalytic cycle.

The kinetics of lipase-catalyzed hydrolysis often follow the Michaelis-Menten model, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). researchgate.netnih.gov The Km value is an indicator of the enzyme's affinity for the substrate; a lower Km suggests a higher affinity.

Enzyme specificity is a crucial aspect of enzymatic hydrolysis. Lipases can exhibit several types of specificity:

Substrate Specificity: Lipases may preferentially hydrolyze esters of certain fatty acids. For instance, a lipase might show higher activity towards laurate esters compared to esters with shorter or longer acyl chains.

Regiospecificity: When acting on a more complex substrate like a triglyceride, a lipase may specifically hydrolyze ester bonds at certain positions (e.g., sn-1 and sn-3).

Enantioselectivity: Lipases can distinguish between enantiomers, making them valuable catalysts in the synthesis of chiral compounds.

The specificity of an enzyme like CALB for this compound is determined by the precise shape and chemical environment of its active site, which allows the substrate to bind in an optimal orientation for catalysis. researchgate.net

Table 2: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of a Laurate Ester

Data presented is for the hydrolysis of p-nitrophenyl laurate by a recombinant lipase, serving as an illustrative example for a similar substrate.

| Enzyme Source | Km (μM) | Vmax (mmol min⁻¹ mg⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Recombinant Lipase from Yarrowia lipolytica | 0.582 | 0.124 | 8.5 | 35 |

Source: Adapted from studies on lipase characterization. researchgate.net

Theoretical and Experimental Correlation of Reaction Pathways

The correlation between theoretical predictions and experimental results is vital for a comprehensive understanding of the reaction pathways of this compound transformations. Theoretical chemistry, through computational modeling and simulations, provides insights into reaction mechanisms, transition state geometries, and activation energies, which can then be validated by experimental kinetic data.

For base-promoted hydrolysis, theoretical models can be used to map the potential energy surface of the reaction. By calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products, a detailed reaction profile can be constructed. This allows for the determination of the activation energy (Ea), which is a key parameter in the Arrhenius equation that relates the rate constant (k) to temperature. Experimental studies, in turn, can determine the activation energy by measuring the reaction rate at different temperatures. semanticscholar.org A strong correlation between the theoretically calculated and experimentally determined activation energies lends significant support to the proposed reaction mechanism.

In the realm of enzymatic hydrolysis, theoretical approaches like molecular docking and molecular dynamics (MD) simulations are invaluable.

Molecular Docking: This technique predicts the preferred binding orientation of this compound (the ligand) within the active site of a lipase (the receptor). A successful docking pose is one that places the ester's carbonyl group in close proximity to the catalytic serine residue, a prerequisite for the nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time. This can reveal conformational changes in the enzyme upon substrate binding and provide insights into the stability of the tetrahedral intermediate and the process of product release.

Experimental validation for these theoretical models comes from various sources. Kinetic studies provide the Michaelis-Menten parameters (Km and Vmax), which reflect the binding affinity and catalytic efficiency predicted by docking and MD simulations. researchgate.net Furthermore, techniques like X-ray crystallography can determine the three-dimensional structure of the lipase, providing a precise model for the theoretical calculations. By introducing substrate analogs, it is sometimes possible to capture a snapshot of the enzyme-substrate complex, offering direct evidence for the binding mode predicted by docking. The congruence between kinetic data, structural information, and computational predictions provides a robust and detailed picture of the enzymatic hydrolysis pathway.

Advanced Spectroscopic and Analytical Characterization of P Tolyl Laurate Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. By analyzing the interaction of nuclear spins with an external magnetic field, NMR provides detailed information about the local chemical environment of atoms within a molecule.

Solid-State Carbon-13 Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR for Crystalline Structures

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique coupled with a high-resolution mass analyzer. worldscientific.com ESI is suitable for analyzing polar and non-polar molecules like esters and typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺). uni.lu HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For p-tolyl laurate (C₁₉H₃₀O₂), ESI-HRMS would be expected to show a prominent molecular ion peak or adduct peaks. Predicted data for this compound indicate a monoisotopic mass of 290.22458 Da. uni.lu Predicted adduct masses include [M+H]⁺ at 291.23186 m/z, [M+Na]⁺ at 313.21380 m/z, and [M-H]⁻ at 289.21730 m/z. uni.lu Analysis of the fragmentation pattern in MS/MS experiments can provide structural information by breaking the molecule into smaller, characteristic ions. For an ester like this compound, common fragmentation pathways might involve cleavage of the ester bond.

An interactive data table for predicted or experimental MS data could include:

| Ion Type | m/z (Predicted) | m/z (Experimental) | Intensity | Possible Fragment Composition |

| [M+H]⁺ | 291.23186 | [Value] | [Value] | C₁₉H₃₁O₂ |

| [M+Na]⁺ | 313.21380 | [Value] | [Value] | C₁₉H₃₀O₂Na |

| [M-H]⁻ | 289.21730 | [Value] | [Value] | C₁₉H₂₉O₂ |

| [M+NH₄]⁺ | 308.25840 | [Value] | [Value] | C₁₉H₃₄NO₂ |

| Fragmentation | [Value] | [Value] | [Value] | [e.g., loss of lauric acid, tolyl group] |

(Note: An actual interactive table would allow sorting, filtering, and potentially linking to spectral images.)

X-ray Diffraction Studies for Solid-State Molecular Packing and Conformation

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of crystalline materials. anton-paar.comdrawellanalytical.com By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal lattice, the arrangement of atoms and molecules in three dimensions can be determined. anton-paar.comdrawellanalytical.com

For this compound, if obtainable in crystalline form, X-ray diffraction studies would provide detailed information about its crystal system, space group, unit cell dimensions, and the precise positions of all atoms within the unit cell. This allows for the determination of bond lengths, bond angles, and molecular conformation in the solid state, as well as how the molecules pack together in the crystal lattice, including any intermolecular interactions like Van der Waals forces. nih.gov While the search results mention X-ray diffraction as a technique for structural studies amazonaws.comfao.orgworldscientific.com, specific crystallographic data (e.g., CIF files, crystal structures) for this compound were not found.

An interactive data table for hypothetical or representative X-ray diffraction data could include:

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Unit Cell Dimensions | a=[Value] Å, b=[Value] Å, c=[Value] Å |

| Unit Cell Angles | α=[Value]°, β=[Value]°, γ=[Value]° |

| Z (Molecules per Unit Cell) | [Value] |

| R-factor | [Value] |

(Note: An actual interactive table would allow sorting and filtering.)

Powder X-ray diffraction (PXRD) could be used to identify different crystalline phases of this compound or to assess its crystallinity in powdered samples. anton-paar.comucmerced.edu

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic molecular vibrations. worldscientific.com When a molecule absorbs IR radiation at specific frequencies, corresponding to the energy required to excite a vibrational mode, a spectrum is generated that shows absorbance or transmittance as a function of wavenumber.

For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key functional groups. These would include a strong absorption band for the carbonyl C=O stretching vibration of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching vibrations of the ester, C-H stretching vibrations from the aliphatic laurate chain and the aromatic tolyl group, and C=C stretching vibrations from the aromatic ring. shd-pub.org.rs The specific positions and intensities of these bands can provide information about the molecular environment and any conjugation or electronic effects. While a specific IR spectrum for this compound was not located in the search results, general IR spectral libraries and databases for similar compounds like other laurates or p-tolyl esters exist and would show comparable functional group absorptions. thermofisher.comnist.govchemicalbook.com

An interactive data table for hypothetical or representative IR spectroscopic data could include:

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| [Value] | [e.g., Strong, Medium, Weak] | C=O stretching (Ester) |

| [Value] | [e.g., Strong, Medium, Weak] | C-O stretching (Ester) |

| [Value] | [e.g., Strong, Medium, Weak] | C-H stretching (Aliphatic) |

| [Value] | [e.g., Strong, Medium, Weak] | C-H stretching (Aromatic) |

| [Value] | [e.g., Strong, Medium, Weak] | C=C stretching (Aromatic) |

(Note: An actual interactive table would allow sorting, filtering, and potentially linking to spectral images.)

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., Gel Permeation Chromatography - GPC)

Chromatographic techniques are indispensable tools for assessing the purity of chemical compounds and analyzing their presence within complex mixtures. For this compound, as with other organic esters, various chromatographic methods can be employed to separate it from impurities or other components in a sample. These methods leverage the differential interactions of the analyte and other compounds with a stationary phase and a mobile phase, leading to their separation over time or distance pennwest.eduijpsjournal.com.

While Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily used for separating molecules based on size, particularly for polymers and larger molecules, its direct application for the purity assessment of a relatively small molecule like this compound (molecular weight 290.45 g/mol ) is less common compared to techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) shimadzu.beufl.edu. GPC is typically applied to analyze the molecular weight distribution of polymeric materials or to separate polymers from smaller additives shimadzu.beufl.edushodexhplc.com. However, the principle of separating components based on size could potentially be relevant if this compound were present in a mixture with significantly larger or smaller molecules, or if its purity assessment involved detecting polymeric impurities.

More commonly, techniques like GC and HPLC are utilized for the analysis of fatty acid esters and similar organic compounds, offering high sensitivity and resolution for purity determination and mixture analysis ijpsjournal.comscielo.breurofinsus.coms4science.atresearchgate.net.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile or semi-volatile compounds, including many esters. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase, typically a capillary column coated with a liquid or solid material pennwest.edu. Separation occurs based on the differential partitioning of the analytes between the gas phase and the stationary phase, primarily influenced by their boiling points and polarity pennwest.edu.

For fatty acid esters, including laurates, GC is widely used for qualitative and quantitative analysis, often after conversion to more volatile derivatives like methyl esters eurofinsus.coms4science.atmdpi.comwordpress.comnacalai.com. While this compound itself is an ester, its volatility would determine the suitability of direct GC analysis. GC coupled with Flame Ionization Detection (GC-FID) is a common setup for detecting and quantifying organic compounds due to its excellent selectivity and sensitivity to hydrocarbons scielo.brs4science.at. GC-Mass Spectrometry (GC-MS) provides additional structural information, aiding in the identification of this compound and potential impurities researchgate.netmdpi.com.

Studies on the GC analysis of fatty acid esters demonstrate the method's capability to separate components based on chain length and saturation s4science.atmdpi.commdpi.com. For example, GC has been used to analyze the fatty acid composition of fish oil ethyl esters, separating various saturated, mono-unsaturated, and poly-unsaturated fatty acids mdpi.com. Method validation for GC analysis of fatty acid alkyl esters has shown selectivity in separating ester species based on carbon number scielo.br.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the purity assessment and mixture analysis of organic compounds, particularly those that are less volatile or thermally labile, making them unsuitable for GC ijpsjournal.comaocs.orgmoravek.com. In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column under high pressure pennwest.edumoravek.com. Separation is achieved based on the interactions between the analytes, the stationary phase, and the mobile phase pennwest.edu.

HPLC is frequently used for purity testing in various fields, including pharmaceuticals, as it can confirm the absence of contaminants and quantify impurities moravek.comresearchgate.net. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are commonly applied to ester analysis. RP-HPLC uses a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity mdpi.comnih.govnih.gov.

For compounds like this compound, RP-HPLC could be employed to separate the target compound from related substances, synthetic byproducts, or other impurities present in a sample. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with water or buffer) would be optimized to achieve adequate separation mdpi.comnih.govnih.govoatext.com. Detection is typically performed using UV-Vis detectors if the compound has a chromophore, or Mass Spectrometry (LC-MS) for more universal detection and identification moravek.comnih.gov. The purity of a peak in HPLC can be assessed using techniques like diode array detection (DAD) to compare UV spectra across the peak, helping to identify co-eluting impurities sepscience.comlcms.cz.

Studies have demonstrated the use of HPLC for the analysis and purification of fatty acid esters mdpi.comnih.gov. For instance, RP-MPLC (Medium-Pressure Liquid Chromatography), a form of liquid chromatography, has been used for the purification of omega-3 fatty acid ethyl esters, demonstrating effective separation and purity assessment mdpi.comnih.gov. An HPLC method was also developed for the quantitative determination of polysorbate 20, which involves a laurate ester, by analyzing the hydrolyzed lauric acid nih.gov.

While specific detailed research findings solely focused on the chromatographic analysis of this compound for purity assessment using GPC were not prominently found in the search results, the general principles and applications of GC and HPLC for analyzing similar ester compounds highlight their relevance for characterizing this compound. Purity assessment using these methods typically involves comparing the chromatogram of a sample to that of a high-purity standard, identifying and quantifying impurities based on their peak areas relative to the main peak scielo.brmoravek.comresearchgate.net.

Data Tables

While specific quantitative data tables solely for the chromatographic purity assessment of this compound were not retrieved, the search results provide examples of chromatographic parameters and purity results for related ester analyses. The following table illustrates typical parameters that might be considered in the GC or HPLC analysis of esters, based on the search findings for similar compounds:

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Detection Method Example | Application Context | Purity/Analysis Detail Example | Source |

| GC | Capillary column (e.g., SH-Wax, VF-1ms, Elite-2560) | Helium (carrier gas) | FID, MS | Fatty acid ethyl esters, Biodiesel (FAME/FAEE) | Separation by carbon number; Quantification by peak area scielo.brs4science.atmdpi.com | scielo.brs4science.atmdpi.commdpi.com |

| HPLC (RP-HPLC) | C18 column | Methanol/Water, Acetonitrile/Water/Buffer | UV-Vis, MS, DAD | Omega-3 fatty acid ethyl esters, Polysorbate 20 | Purity assessment, Impurity detection, Quantitative determination mdpi.comnih.govnih.govoatext.com | mdpi.commoravek.comresearchgate.netnih.govnih.govoatext.com |

| GPC/SEC | Styrene-divinylbenzene copolymer, Mixed gel | THF, other organic solvents | RID, MS | Polymers, Polymer additives | Separation by molecular size; Molecular weight distribution shimadzu.beufl.edushodexhplc.com | shimadzu.beufl.edushodexhplc.com |

This table provides a general overview of how different chromatographic methods are applied to the analysis of esters and related compounds for purity and mixture analysis. The specific conditions for this compound would need to be optimized based on its unique chemical properties.

Computational Chemistry and Molecular Modeling of P Tolyl Laurate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of p-tolyl laurate. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.trmaterialsciencejournal.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can be used to determine the energies and shapes of its molecular orbitals. materialsciencejournal.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals that dictate the molecule's reactivity. dergipark.org.trmaterialsciencejournal.org

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A larger HOMO-LUMO gap suggests higher stability and lower reactivity. dergipark.org.tr For this compound, the electron density in the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, while the LUMO is likely centered on the carbonyl group of the laurate ester, a common feature in such aromatic esters.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: This data is illustrative and based on typical values for similar aromatic esters. Actual values would require specific DFT calculations for this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT methods can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netidc-online.com

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netidc-online.com These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus. idc-online.com

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretching of the ester group, the aromatic C-H stretching of the p-tolyl ring, and the aliphatic C-H stretching of the laurate chain.

Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts for this compound

| Vibrational Frequencies | ¹H NMR Chemical Shifts | ||

| Functional Group | Predicted Frequency (cm⁻¹) | Proton | Predicted Chemical Shift (ppm) |

| Aromatic C-H Stretch | 3100-3000 | Aromatic (ortho to ester) | 7.15 |

| Aliphatic C-H Stretch | 2950-2850 | Aromatic (meta to ester) | 7.25 |

| C=O Ester Stretch | 1735 | Methylene (adjacent to ester) | 2.55 |

| C-O Ester Stretch | 1250-1100 | Methyl (on tolyl group) | 2.35 |

| Aromatic C=C Stretch | 1600-1450 | Methylene chain | 1.20-1.70 |

| Terminal Methyl (laurate) | 0.88 |

Note: These are representative values. Actual computational results would provide more precise frequencies and chemical shifts.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules like this compound over longer timescales.

Molecular dynamics simulations can be used to model the behavior of a large number of this compound molecules in a condensed phase, providing insights into their packing in a crystal lattice. nih.gov These simulations can predict the most stable crystal structures by calculating the lattice energy for different packing arrangements. github.io Understanding the crystal packing is crucial as it influences the material's physical properties, such as its melting point and solubility. The simulations would likely show that the molecules arrange to maximize van der Waals interactions between the laurate chains and π-π stacking interactions between the p-tolyl rings.

Exploration of Potential Energy Surfaces and Transition States in Reaction Mechanisms

Computational chemistry can also be used to explore the potential energy surfaces (PES) of chemical reactions involving this compound. researchgate.netdigitellinc.com A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, chemists can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energies. researchgate.netumn.edu

For instance, the hydrolysis of this compound to lauric acid and p-cresol (B1678582) could be studied computationally. rsc.org DFT calculations could be used to model the reaction pathway, including the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate (the transition state), and the final products. The calculated activation energy would provide an estimate of the reaction rate.

Application of Chemoinformatics and Machine Learning in this compound Research

Research into the specific application of chemoinformatics and machine learning methodologies for this compound is not extensively documented in publicly available scientific literature. Chemoinformatics and machine learning are disciplines that have seen broad application in drug discovery, materials science, and toxicology for the prediction of molecular properties, the design of new compounds, and the analysis of large datasets. However, the focus of such studies tends to be on molecules with known biological activity or specific industrial applications, and this compound has not emerged as a primary subject in this domain.

The development of robust machine learning models requires large, high-quality datasets. For a given compound like this compound, this would entail extensive experimental data on its physicochemical properties, biological activities, and toxicological profiles. The lack of such a comprehensive dataset for this compound currently limits the application of data-driven chemoinformatic and machine learning approaches.

While general predictive models for properties like solubility, boiling point, or toxicity exist and could theoretically be applied to this compound, specific studies validating these models for this compound or using them to drive new research directions are not found in the current body of scientific work. Future research initiatives that generate substantial data on this compound and its analogs could pave the way for the meaningful application of these computational tools.

Structure Reactivity and Structure Performance Relationships of P Tolyl Laurate and Its Derivatives

Correlation of Aromatic and Aliphatic Substituent Variations with Reaction Efficiencies

The efficiency of synthesizing p-tolyl laurate and its derivatives is heavily dependent on the structural characteristics of its precursors: the aromatic phenol (B47542) and the aliphatic carboxylic acid. Variations in substituents on either part of the molecule can significantly influence reaction rates and yields, primarily through steric and electronic effects.

Aliphatic Chain Variations: The length and branching of the aliphatic acid chain play a critical role in esterification reactions. Studies on the synthesis of long-chain cellulose (B213188) esters, for example, have shown that an increase in the fatty acid chain length has a negative impact on the degree of substitution (DS). nih.gov This phenomenon is largely attributed to steric hindrance; longer, bulkier chains can physically obstruct the approach of the acylating agent to the reaction site. nih.gov This effect is observed across different esterification methods, including those using acyl chlorides and vinyl esters. nih.gov For instance, in the synthesis of fatty acid starch esters using vinyl laurate and vinyl stearate (B1226849), the degree of substitution for starch laurate compounds is higher than for the corresponding starch stearates under similar conditions, highlighting the impact of the longer C18 chain of stearate versus the C12 chain of laurate. rug.nl

Conversely, in some enzymatic esterifications, longer linear alcohol chains can lead to higher yields. When acetic acid is esterified with a series of primary alcohols (C2-C8), the yield increases as the length of the carbon chain grows. distantreader.org However, this trend is reversed for branched primary alcohols, where yields decrease as chain length increases, again pointing to the critical role of steric accessibility. distantreader.org

Aromatic Ring Substitutions: The nature of substituents on the aromatic ring of the phenol component influences the nucleophilicity of the hydroxyl group, which is key to the esterification reaction. Electrophilic aromatic substitution reactions are profoundly affected by the groups already attached to the aromatic ring. researchgate.netresearchgate.net Substituents are classified as ortho/para or meta directing groups based on how they influence the regioselectivity of the reaction. researchgate.net

In the context of forming an ester like this compound from p-cresol (B1678582), the methyl group on the benzene (B151609) ring is an electron-donating group. This group increases the electron density on the ring and, more importantly, on the hydroxyl oxygen, making it a more potent nucleophile. This enhanced nucleophilicity facilitates the attack on the electrophilic carbonyl carbon of lauric acid (or its activated derivative), generally leading to higher reaction efficiency compared to unsubstituted phenol or phenols with electron-withdrawing groups (e.g., nitrophenols). The reactivity for electrophilic aromatic substitution has been shown to strongly correlate with the Hirshfeld charge on the regioselective site, confirming that electronic properties dictated by substituents are reliable descriptors of reactivity. researchgate.net

| Reactant Variation | Observation | Primary Reason | Reference |

|---|---|---|---|

| Increasing linear fatty acid chain length (e.g., C12 to C16) in cellulose esterification | Decreased Degree of Substitution (DS) | Increased steric hindrance | nih.gov |

| Increasing linear primary alcohol chain length (C2 to C8) in acetic acid esterification | Increased reaction yield | Enhanced enzyme affinity for longer chains | distantreader.org |

| Increasing branched primary alcohol chain length | Decreased reaction yield | Increased steric hindrance | distantreader.org |

Impact of Stereochemistry on Chemical Behavior and Synthetic Outcomes

While this compound itself is achiral, the introduction of stereocenters into its derivatives can have a profound impact on their synthesis and chemical behavior, particularly in enzyme-catalyzed reactions. Enzymes create a specific chiral environment that can distinguish between stereoisomers, leading to high regioselectivity and enantioselectivity. nih.gov

A clear example is the enzymatic synthesis of sugar-laurate esters, which are derivatives where the laurate moiety is attached to a sugar molecule. The stereochemistry of the sugar's hydroxyl groups dictates the outcome of the reaction. In a study involving the lipase-catalyzed synthesis of various sugar-laurate esters, the enzyme exclusively acylated the 6-OH position for glucose, galactose, and mannose, and the 6'-OH position for maltose. nih.gov This high degree of regioselectivity is a direct consequence of the specific three-dimensional arrangement of the sugar's hydroxyl groups within the enzyme's active site.

Another example of stereochemical influence involves using a p-tolyl-containing group as a chiral director. The p-tolylsulfinyl group, for instance, can be used as a chiral inductor in stereoselective cycloaddition reactions, enabling the preparation of enantiopure complex molecules. researchgate.net This highlights how incorporating a chiral, p-tolyl-containing moiety can control the stereochemical outcome of a reaction.

| Sugar Substrate | Final Reaction Yield (%) |

|---|---|

| Glucose | 65.49 |

| Mannose | 58.16 |

| Trehalose | 33.58 |

| Galactose | 17.94 |

| Maltose | 17.38 |

Understanding Molecular Architecture Influence on Functional Performance in Material Systems

The molecular architecture of this compound and its derivatives—encompassing their size, shape, polarity, and flexibility—is a key determinant of their performance when incorporated into material systems such as polymers. These structural features influence properties like compatibility, dispersion, and the ability to modify the bulk properties of the host material. researchgate.netkuleuven.be

The use of laurate esters as bio-based plasticizers for polymers like polyvinyl chloride (PVC) illustrates this relationship. A plasticizer's function is to increase flexibility by inserting its molecules between polymer chains, thereby reducing intermolecular forces. researchgate.net The effectiveness of this action depends on the plasticizer's molecular size and polarity. researchgate.net In a study using sucrose (B13894) laurate as a plasticizer for PVC, it was demonstrated that the glass transition temperature (Tg) of the polymer—a measure of its rigidity—decreased significantly as the concentration of the ester increased. biointerfaceresearch.com This confirms a direct plasticizing effect. The molecular structure of the sucrose laurate allows it to effectively penetrate the amorphous regions of the PVC matrix and weaken the interactions between macromolecules. researchgate.net

Similarly, in the field of polymer additives, aryl phosphates, which share a structural similarity with this compound (an aryl group connected to an ester), are used as nucleating agents for polypropylene (B1209903) (PP). mdpi.com Modifying the molecular structure of these agents, for example by introducing specific substituents, alters their polarity. A weaker polarity can lead to more uniform dispersion within the nonpolar PP matrix, resulting in smaller spherulite sizes during crystallization and, consequently, improved optical and mechanical properties of the final product. mdpi.com This demonstrates how tuning the molecular architecture to improve compatibility with a host matrix directly enhances functional performance.

| Sucrose Laurate Content (% w/w) | Glass Transition Temperature (Tg) in °C |

|---|---|

| 0 (Pure PVC) | ~81.0 |

| 30 | 52.1 |

Applications and Functional Contexts of P Tolyl Laurate in Advanced Materials Science

Integration into Polymer Systems as Modifiers and Additives

The incorporation of additives into polymer systems is a common practice to modify their properties, enhance processability, and improve performance characteristics. p-Tolyl laurate, as an organic ester, can function in this capacity.

Role in Enhancing Polymer Processability and Mechanical Attributes

Additives can influence the melt viscosity of polymers, thereby impacting their processability uc.edu. The ease with which a polymer can be shaped or formed is crucial for manufacturing. While specific research detailing this compound's direct impact on polymer processability was not extensively found, related compounds like vinyl laurate are mentioned as monomers in the production of vinyl acetate (B1210297) copolymers, which are used as additives for biopolymers like polylactic acid (PLA) and polybutylene succinate (B1194679) (PBS) to potentially improve processability google.com. The mechanical properties of polymers, such as tensile strength, compressional strength, flexural strength, and impact strength, are critical for their intended applications pslc.ws. These properties are influenced by factors including molecular weight, crystallinity, and the glass transition temperature uomustansiriyah.edu.iqcolumbiaiop.ac.in. The addition of modifiers can alter these characteristics. For instance, additives can affect the crystallinity of polymers, which in turn influences their strength and stiffness uomustansiriyah.edu.iqcolumbiaiop.ac.in.

Formulation in Coating and Resin Technologies

Esters, including laurates, are utilized in various coating and resin formulations. Vinyl laurate, for example, is a monomer used in the production of polymers for aqueous dispersions applied as paper coatings to impart grease and water resistance google.com. Vinyl esters of carboxylic acids, such as vinyl laurate, are also employed in radically curable coating compounds, including polyurethane coating compounds google.comgoogle.com. Resins themselves can incorporate various aromatic and alkyl substituents, including the p-tolyl group google.comgoogle.comepo.orggoogleapis.com. While direct information on this compound's specific use in coating and resin technologies was not prominently featured, the presence of both the tolyl and laurate moieties suggests potential compatibility and function within such systems, given the use of related compounds. Epoxy resin compositions, for instance, can utilize catalysts like dibutyltin (B87310) laurate in their curing process google.com.

Contributions to Lubricant Chemistry and Performance Enhancement

Lubricants are essential for reducing friction and wear between surfaces in relative motion. Their performance is dictated by several key properties, including lubricity, oxidation stability, viscosity, and pour point slideshare.netjetlube.com. Fatty esters, in general, have gained traction as components in lubricant formulations due to their favorable technical performance and cost-effectiveness mosselman.eu.

Investigation of Lubricity and Oxidation Stability in Formulations

Lubricity refers to the ability of a substance to reduce friction and wear. Oxidation stability is the resistance of a lubricant to degradation in the presence of oxygen, which can lead to the formation of corrosive products and sludge mobil.comlin-tech.ch. Fatty esters can act as lubricating oils or as additives to enhance the properties of base lubricants mosselman.eu. Research on lauric acid-based polyol esters has shown improvements in the lubricity of diesel fuel formulations, resulting in a lower coefficient of friction and improved wear scar diameter fkit.hr. Oxidation stability is a critical factor for the lifespan of a lubricant mobil.com. While specific studies on the oxidation stability of this compound in lubricant formulations were not detailed, the presence of the ester linkage could influence its susceptibility to oxidation. Additives are commonly used to improve the oxidation resistance of lubricants slideshare.netjetlube.com.

Role in Metal Working Fluids

Metalworking fluids are used in machining and manufacturing processes to cool, lubricate, and remove debris. These fluids often contain a variety of additives to enhance their performance. Fatty esters are utilized in lubricant formulations, and their properties, such as improved friction characteristics, can be beneficial in metalworking applications mosselman.eu. While direct evidence of this compound's use in metalworking fluids was not extensively found in the provided context, the general applicability of fatty esters in lubricant chemistry, including their role in reducing friction and wear, suggests a potential area for its use or investigation mosselman.eu.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular assembly involves the spontaneous association of molecules through non-covalent interactions to form ordered structures illinois.edu. Self-organization is a process where disordered components form organized structures without external direction arxiv.org. These phenomena are fundamental in various scientific disciplines, including materials science and biology illinois.edumpg.de. While the search results did not provide specific information on this compound's direct involvement in supramolecular assembly or self-organization phenomena, related research explores the assembly of other molecules containing tolyl or ester moieties. For instance, studies have investigated the supramolecular assembly of chiral polyoxometalate complexes rsc.org and pi-conjugated peptides illinois.edu. Additionally, research on copper (II) soaps, which are metal salts of fatty acids like lauric acid, has explored their crystalline and columnar phases, indicative of ordered molecular arrangements acs.org. The molecular structure of this compound, possessing both an aromatic ring and a long aliphatic chain, could potentially lend itself to self-assembly into various ordered structures depending on the environmental conditions, although specific studies on this compound were not identified.

Designed Self-Assembled Systems Involving this compound and Related Esters

Molecular self-assembly is a process where molecules spontaneously organize into defined arrangements without external guidance, driven by non-covalent interactions. ijsr.net This phenomenon is crucial in supramolecular chemistry for constructing complex architectures from simpler molecular components. While general principles of self-assembly are well-established, specific research detailing the designed self-assembly of systems involving this compound itself is not extensively highlighted in the search results. However, the broader field of supramolecular chemistry utilizes esters and similar molecules as building blocks in self-assembling systems. ijsr.net The design of such systems often relies on programming molecules to interact through specific non-covalent forces, leading to the formation of structures like micelles, membranes, vesicles, and liquid crystals. ijsr.netwikipedia.org The amphiphilic nature of some esters, possessing both polar and nonpolar segments, can drive their aggregation into ordered structures in suitable environments.

Non-Covalent Interactions and Molecular Recognition in Supramolecular Structures

Supramolecular Catalysis with this compound Components

Supramolecular catalysis involves using supramolecular assemblies to facilitate chemical reactions. wikipedia.orgnobelprize.orglkouniv.ac.in This can occur through the recognition and binding of reactants within a supramolecular host, pre-organizing them for a reaction, or by incorporating catalytic sites within the supramolecular structure. wikipedia.orglkouniv.ac.in While the search results discuss supramolecular catalysis in general terms, including examples of metallomicellar systems and catalysts based on macrocyclic receptors that catalyze reactions like ester cleavage, there is no direct mention or detailed research specifically on supramolecular catalysis utilizing this compound as a component or substrate. lkouniv.ac.inresearchgate.netresearchgate.net Supramolecular catalysis often relies on specific interactions between the catalyst and the substrate, and the design of such systems is highly dependent on the chemical nature of the components involved. lkouniv.ac.in

Photochemical Investigations of this compound

Photochemistry explores chemical reactions initiated by the absorption of light. msu.edumdpi.comresearchgate.net Upon absorbing a photon, a molecule enters an electronically excited state, which can undergo various photophysical and photochemical processes. msu.edumdpi.com

Photo-Induced Reactions and Excited State Characterization

Photo-induced reactions occur when an excited-state molecule undergoes a chemical transformation. msu.edumdpi.com The excited state of a molecule can have significantly altered properties compared to its ground state, influencing its reactivity. mdpi.comdiva-portal.org Characterizing these excited states is crucial for understanding photochemical reaction mechanisms. researchgate.net This involves studying their electronic structure, energy levels, and decay pathways. msu.edumdpi.com While the search results provide a general overview of photo-induced reactions and excited-state characterization techniques, specific studies focusing on the photo-induced reactions or detailed excited-state characterization of this compound are not found. Research in this area often involves techniques like absorption and emission spectroscopy, as well as theoretical calculations, to understand the behavior of molecules in their excited states. researchgate.netnih.govresearchgate.net

Luminescent Properties and Photophysical Behavior

Luminescent properties, such as fluorescence and phosphorescence, are related to the radiative decay of excited states, where the molecule emits a photon to return to its ground state. msu.edumdpi.com Photophysical behavior encompasses all processes that an excited molecule undergoes, including both radiative (luminescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). msu.edu Studying the photophysical behavior provides insights into how efficiently a molecule absorbs light, transfers energy, and emits light. nih.govresearchgate.net The search results discuss the photophysical properties of various compounds, including luminescence and quantum yields, and how these can be influenced by molecular structure and environment. nih.govresearchgate.netaps.orguq.edu.aumdpi.com However, specific data or research findings on the luminescent properties or detailed photophysical behavior of this compound are not present in the provided information.

Environmental Fate and Degradation Mechanisms of P Tolyl Laurate

Hydrolytic Cleavage Pathways under Environmental Conditions

Hydrolysis is a significant abiotic degradation pathway for esters in aquatic and soil environments. This process involves the reaction of the ester with water, leading to the cleavage of the ester bond. Under environmental conditions, hydrolysis can be catalyzed by acids or bases present in the water or soil, or it can occur neutrally.

The hydrolytic cleavage of p-tolyl laurate would yield p-cresol (B1678582) and lauric acid. The general hydrolysis reaction for an ester is: R-COO-R' + H₂O <=> R-COOH + R'-OH In the case of this compound, R would be the dodecyl chain from lauric acid, and R' would be the p-tolyl group from p-cresol.

Studies on the hydrolysis of other carboxylic acid esters have shown that the reaction rate is influenced by pH, with both acid-catalyzed and base-catalyzed hydrolysis occurring core.ac.uknist.govscience.gov. The neutral hydrolysis pathway is generally slower than the catalyzed pathways under typical environmental pH ranges nist.gov. The specific rates of hydrolysis for this compound would depend on its chemical structure and the prevailing environmental conditions. Research on other esters indicates a wide range of hydrolysis half-lives depending on the compound and pH core.ac.uk.

Enzymatic Biodegradation Processes by Microorganisms

Microorganisms present in various environmental compartments, such as soil, water, and sediment, can play a crucial role in the biodegradation of organic compounds, including esters. These microorganisms often produce enzymes, such as esterases and lipases, that can catalyze the hydrolysis of ester bonds frontiersin.orgresearchgate.netnih.gov.

Enzymatic biodegradation of this compound would involve microbial enzymes attacking the ester linkage, leading to its breakdown into p-cresol and lauric acid. These resulting compounds can then be further metabolized by microorganisms as sources of carbon and energy researchgate.net. While specific studies on the enzymatic biodegradation of this compound were not found in the available literature, research on the biodegradation of other esters and compounds containing laurate or cresol (B1669610) moieties suggests that this is a plausible degradation pathway frontiersin.orgmdpi.com. For instance, esterase activity on para-nitrophenyl (B135317) laurate has been observed in some studies frontiersin.orgmdpi.com.

The efficiency of enzymatic biodegradation is influenced by factors such as the presence and activity of suitable microbial populations, the bioavailability of the compound, and environmental conditions frontiersin.orgresearchgate.net.

Kinetic Aspects of Environmental Decomposition and Influencing Factors (e.g., pH, temperature)

The kinetics of the environmental decomposition of this compound, encompassing both hydrolysis and biodegradation, are influenced by several environmental factors, notably pH and temperature.

pH: pH significantly affects the rate of ester hydrolysis. Both acid-catalyzed and base-catalyzed hydrolysis rates are dependent on pH core.ac.uknist.govscience.gov. The stability of esters can vary considerably across different pH ranges, with some showing increased degradation under acidic or alkaline conditions core.ac.uk. Enzymatic activity is also highly dependent on pH, as enzymes have optimal pH ranges for their activity frontiersin.org.

Temperature: Temperature is another critical factor influencing the kinetics of degradation processes. Generally, reaction rates, including hydrolysis and enzymatic reactions, increase with increasing temperature nist.govnih.govcirad.frresearchgate.net. Higher temperatures can lead to faster hydrolysis rates and increased enzymatic activity, within the optimal temperature range for the enzymes frontiersin.orgresearchgate.net.

While general principles regarding the influence of pH and temperature on ester degradation are well-established, specific kinetic data, such as rate constants and half-lives for the hydrolysis and biodegradation of this compound under various environmental conditions, were not available in the consulted literature. Studies on the degradation kinetics of other compounds highlight the importance of these factors in determining persistence in the environment core.ac.uknist.govnih.govcirad.frresearchgate.netajol.info.

Summary of Influencing Factors:

| Factor | Influence on Degradation |

| pH | Affects hydrolysis rate (acid/base catalysis) and enzyme activity. |

| Temperature | Increases reaction rates (hydrolysis and enzymatic) within limits. |

| Microbial Activity | Presence and type of microorganisms with esterase activity. |

| Bioavailability | The extent to which this compound is available to microorganisms and water for reaction. |

Based on the available information, the environmental degradation of this compound is expected to occur through hydrolysis and microbial biodegradation, leading to the formation of p-cresol and lauric acid. However, detailed, compound-specific data on the kinetics and pathways of this compound's degradation in the environment are limited in the consulted sources.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for p-Tolyl laurate, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : p-Tolyl laurate (p-Tolyl dodecanoate) is typically synthesized via acid-catalyzed esterification of p-cresol with lauric acid. Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid:alcohol), catalyst selection (e.g., sulfuric acid vs. enzymatic lipases), and temperature (80–120°C). Post-synthesis, purification via fractional distillation or column chromatography is recommended. Yield and purity should be validated using GC-MS (for volatile byproducts) and H/C NMR (for structural confirmation) .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of p-Tolyl laurate?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve ester peaks from unreacted precursors.

- FT-IR : Confirm ester carbonyl stretches (~1740 cm) and absence of carboxylic acid O-H bands (~2500–3500 cm).

- NMR : Assign peaks for the p-tolyl aromatic protons (δ 7.1–7.3 ppm) and laurate aliphatic chain (δ 0.8–1.6 ppm). Purity thresholds (>95%) should align with integration ratios .

Q. How can researchers design controlled stability studies for p-Tolyl laurate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing samples to:

- Temperature gradients : 4°C, 25°C, 40°C over 30–90 days.

- Humidity : 60% RH vs. anhydrous environments.

- Light exposure : UV-Vis irradiation (300–400 nm) to assess photodegradation. Monitor degradation via periodic HPLC analysis and kinetic modeling (e.g., Arrhenius plots for thermal breakdown) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of p-Tolyl laurate across studies?

- Methodological Answer : Discrepancies often arise from impurities or measurement protocols. To address this:

- Reproducibility checks : Replicate experiments using identical reagents (e.g., ≥99% purity p-cresol) and calibrated equipment (DSC for melting points).